molecular formula C23H42O2 B12700770 2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- CAS No. 71655-21-5

2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)-

Cat. No.: B12700770
CAS No.: 71655-21-5
M. Wt: 350.6 g/mol
InChI Key: YYBPWCVCMWLJGZ-KVVPKJCYSA-N
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Description

2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- is a complex organic compound with the molecular formula C23H40O2 This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a long-chain octadecadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- typically involves the reaction of tetrahydropyran with an appropriate octadecadienyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in an anhydrous solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, tetrahydro-2-((13Z)-13-octadecen-3-ynyloxy)
  • 2H-Pyran, tetrahydro-2-((3Z,13Z)-3,13-octadecadienyloxy)

Uniqueness

2H-Pyran, tetrahydro-2-((3E,13Z)-3,13-octadecadienyloxy)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

71655-21-5

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

(2R)-2-[(3E,13E)-octadeca-3,13-dienoxy]oxane

InChI

InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h5-6,15-16,23H,2-4,7-14,17-22H2,1H3/b6-5+,16-15+/t23-/m0/s1

InChI Key

YYBPWCVCMWLJGZ-KVVPKJCYSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC/C=C/CCO[C@@H]1CCCCO1

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCOC1CCCCO1

Origin of Product

United States

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